molecular formula C11H13BrO B2454775 1-Bromo-3-(cyclopentyloxy)benzene CAS No. 192870-98-7

1-Bromo-3-(cyclopentyloxy)benzene

Cat. No. B2454775
M. Wt: 241.128
InChI Key: SQWHABAKTKOIIR-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

Potassium carbonate (400 mg, 2.8 mmol) was added to 3-Bromophenol (500 mg, 2.8 mmol) dissolved in acetonitrile and the mixture was refluxed for 1 h and cooled to RT. cyclopentyl bromide (430 mg, 2.8 mmol) was added and the mixture refluxed again overnight. Work up (H2O/EtOAc) and purification afforded the title compound as a pale-yellow liquid. 1H-NMR (δ ppm, CDCl3, 400 MHz): 7.11 (t, J 8.3, 1H), 7.05-7.00 (m, 2H), 6.82-6.76 (m, 1H), 4.76-4.68 (m, 1H), 1.94-1.73 (m, 6H), 1.65-1.54 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1.[CH:15]1(Br)[CH2:19][CH2:18][CH2:17][CH2:16]1>C(#N)C>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Two
Name
Quantity
430 mg
Type
reactant
Smiles
C1(CCCC1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed again overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(H2O/EtOAc) and purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=C1)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.